molecular formula C12H14N2S B2889480 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine CAS No. 383131-99-5

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine

Cat. No. B2889480
CAS RN: 383131-99-5
M. Wt: 218.32
InChI Key: FWBGSQIZRDMXMI-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “4-(2,4,5-Trimethylphenyl)” part suggests that it has a trimethylphenyl group attached to the 4th position of the thiazole ring.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Thiazoles can undergo a variety of reactions, including substitution, addition, and abstraction reactions with OH radicals .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

A foundational aspect of research on aminothiazole derivatives involves their synthesis and structural elucidation. Studies have detailed the synthesis of various aminothiazole compounds via methods like Suzuki-Miyaura cross-coupling reactions, followed by comprehensive characterization using techniques such as X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy. These investigations not only confirm the chemical structures of synthesized compounds but also explore their electronic and spectroscopic properties through density functional theory (DFT) and natural bond orbital (NBO) calculations, suggesting these molecules might exhibit bioactivity due to their global reactivity parameters (Adeel et al., 2017).

Corrosion Inhibition

Another significant area of application for thiazole derivatives is in corrosion inhibition. Theoretical studies employing density functional theory (DFT) and molecular dynamics simulations have been conducted to evaluate the efficiency of thiazole derivatives as corrosion inhibitors for metals such as iron. These studies predict the corrosion inhibition performances based on quantum chemical parameters and binding energies on metal surfaces, correlating well with experimental inhibition efficiency (Kaya et al., 2016).

Anticancer Activity

The anticancer potential of thiazole derivatives has also been a focus of research. Specific compounds synthesized include 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which have been tested for their anticancer activity against various human cancer cell lines. These compounds exhibit promising activity, highlighting the potential of thiazole derivatives in developing new anticancer treatments (Yakantham et al., 2019).

Advanced Materials and Photophysics

Research into the photophysical properties of thiazole-based compounds has uncovered their potential in materials science, especially in organic electronics and photonics. For instance, studies have focused on the aggregation-induced emission (AIE) properties of thiazole derivatives, which are essential for applications in optoelectronic devices and fluorescent materials. These properties are investigated through methodologies like steady-state photolysis and fluorescence spectroscopy, offering insights into their potential for solid-state lighting and display technologies (Qian et al., 2007).

properties

IUPAC Name

4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBGSQIZRDMXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine

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